molecular formula C43H74NO7P B1234898 [(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-[(Z)-hexadec-1-enoxy]propan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate

[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-[(Z)-hexadec-1-enoxy]propan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate

Cat. No.: B1234898
M. Wt: 748 g/mol
InChI Key: WVGALBKSWOUIEZ-XNHMFJFDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

These compounds carry one acyl chain attached to the glycerol moiety through an ester linkage at the O2-position and one 1Z-alkenyl chain attached through an ether linkage at the O1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

GPEtn (16:0p/22:6 (4Z,7Z,10Z,13Z,16Z,19Z)) can be synthesized from all-cis-docosa-4,7,10,13,16,19-hexaenoic acid. The synthesis involves the esterification of the glycerol moiety with the acyl chain and the etherification with the alkenyl chain.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

GPEtn (16:0p/22:6 (4Z,7Z,10Z,13Z,16Z,19Z)) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions

Common reagents used in the reactions of GPEtn (16:0p/22:6 (4Z,7Z,10Z,13Z,16Z,19Z)) include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild conditions to preserve the integrity of the lipid molecule.

Major Products Formed

The major products formed from the reactions of GPEtn (16:0p/22:6 (4Z,7Z,10Z,13Z,16Z,19Z)) depend on the specific reaction conditions. For example, oxidation can lead to the formation of hydroperoxides, while reduction can yield alcohols.

Scientific Research Applications

GPEtn (16:0p/22:6 (4Z,7Z,10Z,13Z,16Z,19Z)) has several scientific research applications:

    Metabolic Biomarkers in Lung Carcinoma Development: It has been identified as a dysregulated metabolite in the plasma of mice during lung carcinoma development.

    Novel Polyunsaturated Fatty Acids in Marine Algae: Research has discovered novel polyunsaturated fatty acids, including GPEtn (16:0p/22:6 (4Z,7Z,10Z,13Z,16Z,19Z)), in marine algae.

    Traditional Chinese Medicine in Lung Cancer: It has been identified as a key metabolite in the efficacy mechanism of a traditional Chinese medicine formula used for lung cancer treatment.

    Response to Salinity Changes in Marine Organisms: It has been identified as a metabolic marker in marine organisms responding to sudden changes in salinity.

    Metabolic Biomarkers in Central Nervous System Demyelination Diseases: It has been identified as a potential biomarker for multiple sclerosis.

Mechanism of Action

The mechanism of action of GPEtn (16:0p/22:6 (4Z,7Z,10Z,13Z,16Z,19Z)) involves its role in the metabolism of glycerophospholipids, fatty acids, sphingolipids, and arachidonic acid. It is primarily located in the membrane and intracellular membrane, where it participates in various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    GPEtn (160/226): A similar compound with slight variations in the acyl and alkenyl chains.

    PE (160/226): Another similar compound with different chain configurations.

Uniqueness

GPEtn (16:0p/22:6 (4Z,7Z,10Z,13Z,16Z,19Z)) is unique due to its specific acyl and alkenyl chain configurations, which confer distinct biochemical properties and roles in various metabolic pathways.

Properties

Molecular Formula

C43H74NO7P

Molecular Weight

748 g/mol

IUPAC Name

[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-[(Z)-hexadec-1-enoxy]propan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate

InChI

InChI=1S/C43H74NO7P/c1-3-5-7-9-11-13-15-17-19-20-21-22-23-24-26-28-30-32-34-36-43(45)51-42(41-50-52(46,47)49-39-37-44)40-48-38-35-33-31-29-27-25-18-16-14-12-10-8-6-4-2/h5,7,11,13,17,19,21-22,24,26,30,32,35,38,42H,3-4,6,8-10,12,14-16,18,20,23,25,27-29,31,33-34,36-37,39-41,44H2,1-2H3,(H,46,47)/b7-5-,13-11-,19-17-,22-21-,26-24-,32-30-,38-35-/t42-/m1/s1

InChI Key

WVGALBKSWOUIEZ-XNHMFJFDSA-N

SMILES

CCCCCCCCCCCCCCC=COCC(COP(=O)(O)OCCN)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC

Isomeric SMILES

CCCCCCCCCCCCCC/C=C\OC[C@H](COP(=O)(O)OCCN)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC

Canonical SMILES

CCCCCCCCCCCCCCC=COCC(COP(=O)(O)OCCN)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-[(Z)-hexadec-1-enoxy]propan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate
Reactant of Route 2
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-[(Z)-hexadec-1-enoxy]propan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate
Reactant of Route 3
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-[(Z)-hexadec-1-enoxy]propan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate
Reactant of Route 4
Reactant of Route 4
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-[(Z)-hexadec-1-enoxy]propan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate
Reactant of Route 5
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-[(Z)-hexadec-1-enoxy]propan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate
Reactant of Route 6
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-[(Z)-hexadec-1-enoxy]propan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate

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